Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

概要

説明

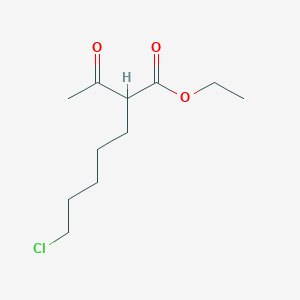

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester is an organic compound with the molecular formula C11H19ClO3 It is a derivative of heptanoic acid, featuring an acetyl group at the second position and a chlorine atom at the seventh position, with an ethyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester typically involves the esterification of heptanoic acid derivatives. One common method is the reaction of 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-acetyl-7-chloroheptanoic acid.

Reduction: Formation of 2-acetyl-7-chloroheptanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Industrial Applications

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester serves several industrial functions:

- Intermediate in Pharmaceutical Synthesis : This compound is utilized as an intermediate in the production of pharmaceuticals, particularly in synthesizing drugs that target metabolic disorders. Its structure allows it to participate in further chemical transformations that yield active pharmaceutical ingredients (APIs) .

- Flavoring and Fragrance Industry : The ester is also explored for its potential use in flavoring agents and fragrances due to its pleasant odor profile, which can enhance food products and perfumes .

Case Study 1: Pharmaceutical Development

In a recent study, heptanoic acid derivatives were investigated for their roles as intermediates in synthesizing bempedoic acid, a drug used for lowering cholesterol levels. The research highlighted the efficiency of using heptanoic acid derivatives in multi-step synthesis pathways, demonstrating significant improvements in yield and purity compared to traditional methods .

Case Study 2: Green Chemistry Initiative

A research initiative aimed at developing greener synthesis routes for heptanoic acid esters showcased the use of biocatalysts to facilitate esterification reactions. The results indicated a reduction in by-products and waste generation while maintaining high conversion rates, aligning with contemporary sustainability goals in chemical manufacturing .

作用機序

The mechanism of action of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom may influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with cellular pathways.

類似化合物との比較

Similar Compounds

Heptanoic acid, ethyl ester: Lacks the acetyl and chlorine substituents, making it less reactive.

Heptanoic acid, 7-chloro-, ethyl ester: Similar structure but without the acetyl group, affecting its chemical properties.

Heptanoic acid, 2-acetyl-, ethyl ester:

Uniqueness

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester is unique due to the presence of both acetyl and chlorine substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specific synthetic applications and research studies.

生物活性

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester (CAS No. 136879-36-2) is a synthetic organic compound characterized by its unique structure, which includes an acetyl group at the second position and a chlorine atom at the seventh position of the heptanoic acid chain. This compound is notable for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉ClO₃. The presence of both acetyl and chlorine substituents contributes to its distinct chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClO₃ |

| Molecular Weight | 234.73 g/mol |

| IUPAC Name | Ethyl 2-acetyl-7-chloroheptanoate |

| CAS Number | 136879-36-2 |

Synthesis

This compound is typically synthesized through the esterification of heptanoic acid derivatives. A common method involves reacting 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. This process can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Acetylation Reactions : The acetyl group can modify proteins and enzymes, potentially altering their activity.

- Chlorine Substituent : The chlorine atom may enhance the compound's reactivity and binding affinity to biological targets.

- Hydrolysis : The ester group allows for hydrolysis, releasing the active acid form which can further interact with cellular pathways.

Research Findings

Several studies have investigated the biological effects of heptanoic acid derivatives, including:

- Antimicrobial Activity : Research indicates that fatty acids with similar structures exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with chlorinated fatty acids have shown potential in modulating inflammatory responses in vitro.

- Cytotoxicity : Some studies suggest that derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of fatty acids found that compounds similar to heptanoic acid exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness was attributed to membrane disruption caused by the fatty acids.

Case Study: Cytotoxic Effects

In vitro studies using cancer cell lines demonstrated that heptanoic acid derivatives could induce cell death through apoptosis pathways. The presence of the acetyl group was crucial in enhancing cytotoxicity compared to non-substituted fatty acids.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Heptanoic Acid | Moderate antimicrobial | Simple structure without substituents |

| Heptanoic Acid, Ethyl Ester | Low cytotoxicity | Lacks chlorination and acetylation |

| Heptanoic Acid, 7-Chloro-, Ethyl Ester | Moderate anti-inflammatory | Chlorine substitution enhances reactivity |

特性

IUPAC Name |

ethyl 2-acetyl-7-chloroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3/c1-3-15-11(14)10(9(2)13)7-5-4-6-8-12/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAYJXBCTOCXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCCl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。